((3-Fluorocyclobutoxy)methyl)benzene

Vue d'ensemble

Description

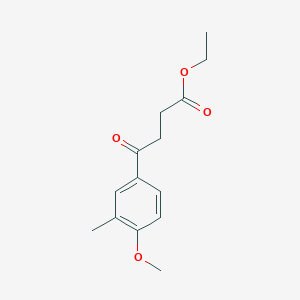

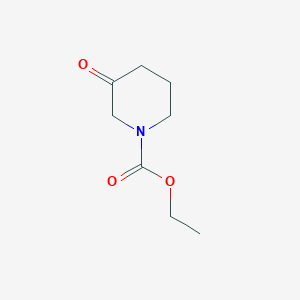

“((3-Fluorocyclobutoxy)methyl)benzene” is a complex chemical compound with the CAS Number: 1427501-98-1 . It has a molecular weight of 180.22 and its IUPAC name is (3-fluorocyclobutoxy)methyl)benzene . It is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The molecular structure of ((3-Fluorocyclobutoxy)methyl)benzene is represented by the linear formula C11H13FO . The InChI code for this compound is 1S/C11H13FO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 .Physical And Chemical Properties Analysis

The compound ((3-Fluorocyclobutoxy)methyl)benzene is a pale-yellow to yellow-brown liquid . It has a molecular weight of 180.22 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Fluorescence and Photostability

The simplest aromatic hydrocarbon, benzene, is fundamental in constructing π-conjugated systems used in fluorescent dyes and luminescent materials for imaging applications and displays. Its enhanced spectroscopic signal is pivotal. For example, 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a novel green fluorophore architecture, demonstrates high fluorescence emission, photostability, and is both water-soluble and solvent- and pH-independent. This compound, with quantum yields of Φ=0.67 and a Stokes shift of 140 nm in water, represents a significant departure from conventional flat and rigid molecular designs, showcasing the potential for benzene-based compounds in advanced fluorescence applications (Beppu et al., 2015).

Chemical Structure and Stability

In a study of bis(p-fluorophenyl)methyl cation bearing a benzene ligand, X-ray analysis revealed a symmetrical structure (10-C-5) with identical C-O distances. The study demonstrated the sensitivity of carbocations with benzene ligands to electronic effects on the central carbon atom. This insight into the chemical structure and stability of benzene derivatives is crucial for understanding and manipulating the properties of similar compounds in various scientific applications (Akiba et al., 2005).

Antimicrobial Properties

Benzene derivatives have shown significant antimicrobial properties. For instance, (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, with various substitutions on the benzene ring, exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. The activity of these compounds was often better than that of reference drugs, highlighting the potential of benzene-based compounds in developing new antimicrobial agents (Liaras et al., 2011).

Crystal Structure Formation

Fluorine substitution on benzene can influence its crystal structure formation. A study on 1,3,5-tris(2-fluoro-2-methylpropionylamino)benzene showed how fluorine side-group substitution affects the common columnar packing motif of benzene tricarboxamides. This substitution leads to changes in molecular polarity and can significantly alter the supramolecular aggregation, from triple helical NH⋯OC hydrogen bond networks to a two-dimensional pattern, influencing material properties (Zehe et al., 2014).

DNA Methylation and Benzene Exposure

Benzene exposure can affect DNA methylation patterns. A study showed increased promoter methylation levels of ERCC3, a key player in nucleotide excision repair, in benzene-exposed workers. Specific CpG sites in ERCC3 were notably affected, suggesting that DNA methylation changes could be a mechanism in benzene-induced hematotoxicity and other health effects (Zheng et al., 2017).

Propriétés

IUPAC Name |

(3-fluorocyclobutyl)oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPYBWZEJWZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735922 | |

| Record name | {[(3-Fluorocyclobutyl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((3-Fluorocyclobutoxy)methyl)benzene | |

CAS RN |

1262278-65-8 | |

| Record name | {[(3-Fluorocyclobutyl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3021321.png)